molecular formula C17H19N3O3 B6013903 N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B6013903
M. Wt: 313.35 g/mol
InChI Key: SEZXNVPECVUOHV-GRSHGNNSSA-N
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Description

N-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a hydrazone derivative, which has been shown to exhibit various biological activities.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and has shown promising results as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of key enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, and to improve glucose metabolism and insulin sensitivity. This compound has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Further research is needed to explore the potential applications of this compound in various areas of scientific research.

Synthesis Methods

The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol. The chemical structure of this compound is shown in Figure 1.

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-3-5-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXNVPECVUOHV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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